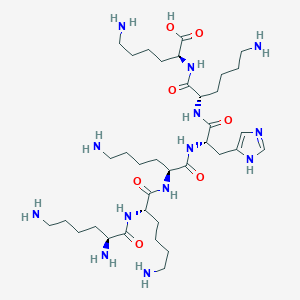![molecular formula C14H18OSe B14191554 3-{[(4-Methylphenyl)methyl]selanyl}cyclohexan-1-one CAS No. 847258-75-7](/img/structure/B14191554.png)
3-{[(4-Methylphenyl)methyl]selanyl}cyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(4-Methylphenyl)methyl]selanyl}cyclohexan-1-one is an organoselenium compound characterized by the presence of a selenium atom bonded to a cyclohexanone ring and a 4-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Methylphenyl)methyl]selanyl}cyclohexan-1-one typically involves the reaction of 4-methylbenzyl chloride with sodium selenide, followed by the addition of cyclohexanone. The reaction is carried out under an inert atmosphere to prevent oxidation of the selenium compound. The general reaction scheme is as follows:
Formation of Sodium Selenide: Sodium selenide is prepared by reacting elemental selenium with sodium in anhydrous ethanol.
Reaction with 4-Methylbenzyl Chloride: Sodium selenide is then reacted with 4-methylbenzyl chloride to form 4-methylphenylmethyl selenide.
Addition to Cyclohexanone: The resulting selenide is added to cyclohexanone under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
化学反応の分析
Types of Reactions
3-{[(4-Methylphenyl)methyl]selanyl}cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide or selenolate species.
Substitution: The selenide group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide or selenolate species.
Substitution: Various substituted cyclohexanone derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 3-{[(4-Methylphenyl)methyl]selanyl}cyclohexan-1-one is used as a precursor for the synthesis of more complex organoselenium compounds. Its unique reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, organoselenium compounds are studied for their potential antioxidant and anti-inflammatory properties. This compound may be investigated for its ability to modulate oxidative stress and inflammation in cellular models.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Selenium-containing compounds have shown promise in the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as enhanced conductivity or catalytic activity. It may also find applications in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-{[(4-Methylphenyl)methyl]selanyl}cyclohexan-1-one involves its interaction with various molecular targets and pathways. The selenium atom in the compound can participate in redox reactions, modulating the activity of enzymes involved in oxidative stress and inflammation. It may also interact with cellular proteins and DNA, influencing cellular signaling pathways and gene expression.
類似化合物との比較
Similar Compounds
3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole: Known for its antioxidant and immunomodulatory properties.
3-[(4-Methoxyphenyl)selanyl]-2-phenylimidazo[1,2-a]pyridine: Studied for its neuroprotective effects.
Uniqueness
3-{[(4-Methylphenyl)methyl]selanyl}cyclohexan-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the cyclohexanone ring and the 4-methylphenyl group differentiates it from other organoselenium compounds, potentially leading to unique applications in various fields.
特性
CAS番号 |
847258-75-7 |
|---|---|
分子式 |
C14H18OSe |
分子量 |
281.26 g/mol |
IUPAC名 |
3-[(4-methylphenyl)methylselanyl]cyclohexan-1-one |
InChI |
InChI=1S/C14H18OSe/c1-11-5-7-12(8-6-11)10-16-14-4-2-3-13(15)9-14/h5-8,14H,2-4,9-10H2,1H3 |
InChIキー |
YKBDNRBUOHSPRI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C[Se]C2CCCC(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-3-(prop-2-en-1-yl)-4-[(prop-2-en-1-yl)sulfanyl]-2H-pyran-2-one](/img/structure/B14191471.png)



methanone](/img/structure/B14191499.png)
![N,N'-{(1,2-Diphenylethene-1,2-diyl)bis[(4,1-phenylene)methylene]}dianiline](/img/structure/B14191500.png)
![4-[(2,4,6-Trinitroanilino)methyl]benzene-1,2-diol](/img/structure/B14191506.png)


![1-[(3-Phenylprop-2-yn-1-yl)oxy]-4-(2,4,6-trimethylphenyl)but-3-yn-2-one](/img/structure/B14191523.png)

![4-(Naphthalen-1-YL)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one](/img/structure/B14191538.png)
![N-[4'-(Ethylsulfanyl)[1,1'-biphenyl]-2-yl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14191542.png)

